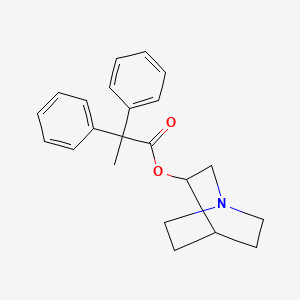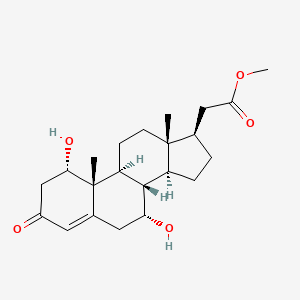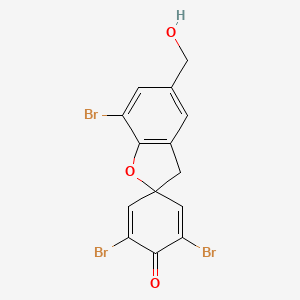
Thelepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thelepin is a member of benzofurans.
科学的研究の応用
Synthesis and Origin
- Thelepin was first synthesized from thelephenol using oxidation methods involving brominated 2,4’-dihydroxydiarylmethanes. This synthesis was inspired by its natural origin from the marine annelid Thelepus setosus (Tsuge, Watanabe, & Kanemasa, 1984).
Application in DNA Aptamers
- Thelepin analogs have potential applications in the development of DNA aptamers. Research shows that introducing unique structures like mini-hairpin DNA into unnatural-base DNA aptamers can enhance their stability and effectiveness, potentially making them suitable as drug candidates targeting specific proteins (Matsunaga et al., 2015).
Antifungal Activity
- Thelepin, due to its structural similarity with griseofulvin, an antimicrobial agent, exhibits antifungal activity. This was discovered upon its isolation from Thelepus setosus, alongside other compounds like isovaleramide and thelephenol (Higa & Scheuer, 1975).
Enhancement of Pyrrole-Imidazole Polyamides
- Modifications in pyrrole-imidazole (Py-Im) polyamides, a class of DNA-binding compounds, have shown potential for increased biological activity. Thelepin-related research contributes to this field by exploring structural modifications to increase the effectiveness of these compounds in cellular environments (Meier, Montgomery, & Dervan, 2012).
Role in Genetic Expression Regulation
- Studies related to Thelepin have contributed to the understanding of gene expression regulation through interactions with DNA. This involves researching molecules like pyrrole-imidazole polyamides and their ability to modulate gene expression by interacting with specific DNA sequences (Wu, Wang, Fang, & Su, 2018).
Potential in Cancer Treatment
- Research has indicated that compounds like chalepin, which share similarities with Thelepin, have the potential to induce apoptosis in cancer cells, like breast cancer cells (MCF7). This suggests a possible avenue for Thelepin or its analogs in cancer treatment (Fakai, Abd Malek, & Karsani, 2019).
特性
CAS番号 |
52498-93-8 |
|---|---|
製品名 |
Thelepin |
分子式 |
C14H9Br3O3 |
分子量 |
464.93 g/mol |
IUPAC名 |
2',6',7-tribromo-5-(hydroxymethyl)spiro[3H-1-benzofuran-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C14H9Br3O3/c15-9-2-7(6-18)1-8-3-14(20-13(8)9)4-10(16)12(19)11(17)5-14/h1-2,4-5,18H,3,6H2 |
InChIキー |
LNKWAVLAOSVMOE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |
正規SMILES |
C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



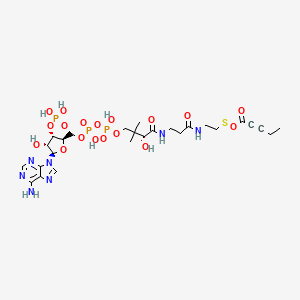
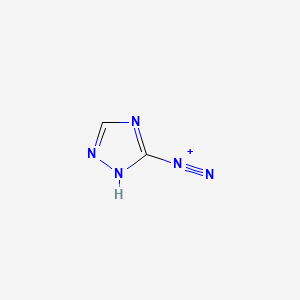
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
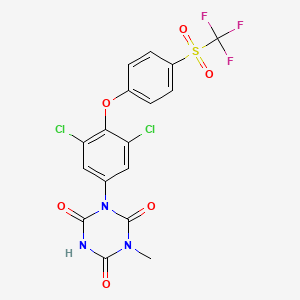
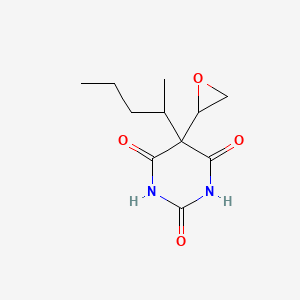

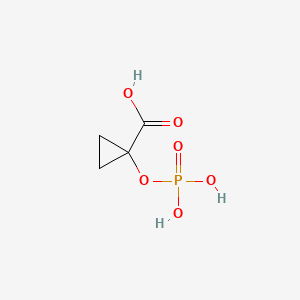
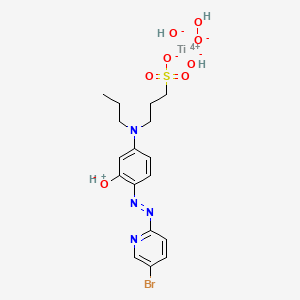
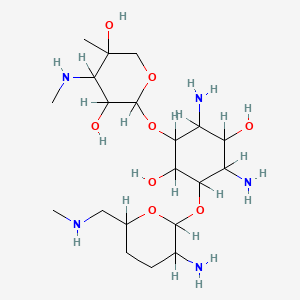
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)
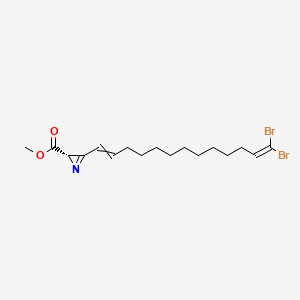
![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)
